3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
The compound “3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one” is a derivative of coumarin (2H-chromen-2-one) which is a fragrant organic compound in the benzopyrone chemical class . The “3-(4-fluorobenzoyl)” part suggests a substitution at the 3rd position of the coumarin structure with a 4-fluorobenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a coumarin core (a benzene ring fused to a pyrone ring), with a 4-fluorobenzoyl group attached at the 3rd position .Chemical Reactions Analysis
The chemical reactions that “this compound” might undergo would depend on the reaction conditions and reagents used. Typically, coumarin derivatives can undergo reactions such as halogenation, nitration, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, the presence of the fluorine atom might influence its reactivity and the hydroxy group could potentially form hydrogen bonds .Scientific Research Applications
Synthesis and Derivatives
The synthesis of coumarin derivatives, including those with hydroxyl groups such as "3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one," involves the reaction of dihydroxybenzaldehydes with cyanomethyl compounds, leading to various substituted coumarins. These compounds are explored for their absorption and fluorescence characteristics, indicating potential applications as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).
Fluorescent and Metal Interaction Properties
Further investigations into coumarin derivatives have revealed their fluorescence enhancement in the presence of metals, suggesting their use in spectrofluorometry for various scientific applications, including analytical, environmental, and medicinal chemistry (Gülcan et al., 2022). This property underscores the compound's potential as a selective sensor or probe in detecting metal ions.
Biological Activities
Additionally, the electrochemical and biological activities of metal complexes with coumarin derivatives, including antimicrobial and antioxidant properties, have been characterized. These studies reveal the therapeutic potential of such compounds in developing new antimicrobial agents with significant efficacy (Belkhir-Talbi et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO4/c17-11-4-1-9(2-5-11)15(19)13-7-10-3-6-12(18)8-14(10)21-16(13)20/h1-8,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFMDZHVXHDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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